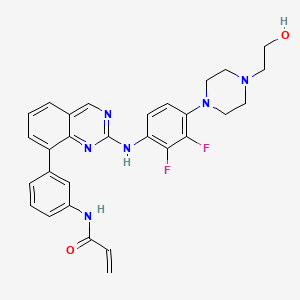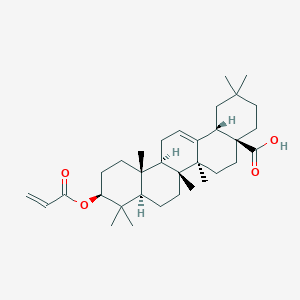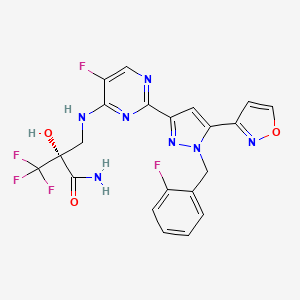
OUP-186
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OUP-186 is a high affinity and human/rat species-selective histamine H3 receptor antagonist. OUP-186 suppressed the proliferation of breast cancer cells. The IC50 values at 48 hours for OUP-186 was approximately 50 μM. OUP-186 potently induced cell death by activating caspase-3/7. In addition, OUP-186 treatment blocked the proliferation increase triggered by 100 μM (R)-(-)-α-methylhistamine (H3R agonist). OUP-186 potently suppresses proliferation and induces caspase-dependent apoptotic death in both ER+ and ER-breast cancer cells.
Scientific Research Applications
Synthesis and Applications in Antagonizing Histamine H3 Receptors
OUP-186, a potent histamine H3 receptor antagonist, was synthesized using an improved method for better yield. This substance, with an S-alkyl-N-alkylisothiourea structure, was initially developed using 3-phenylpropanoyl isothiocyanate and later enhanced with 2-nitrophenylacetyl isothiocyanate, resulting in a 74% yield over three steps. This method also successfully produced fluorine-containing analogues and a shorter C2 homologue of OUP-186. The focus on histamine H3 receptors suggests applications in neurological and inflammatory disorders, though specific applications were not detailed in the study by Yoneyama et al. (2015) from "Synthesis" (Yoneyama et al., 2015).
Impact on Breast Cancer Cell Proliferation
Another significant application of OUP-186 is in the field of oncology, particularly in breast cancer research. Tanaka et al. (2016) from "Biochemical and Biophysical Research Communications" demonstrated that OUP-186 suppresses the proliferation of estrogen receptor-negative and positive breast cancer cells. This non-imidazole H3R antagonist exhibited potent human H3R antagonistic activity and induced caspase-dependent apoptotic death in breast cancer cells. The study highlights OUP-186's potential as a therapeutic agent in breast cancer treatment (Tanaka et al., 2016).
properties
CAS RN |
1480830-24-7 |
|---|---|
Product Name |
OUP-186 |
Molecular Formula |
C19H30ClN3S |
Molecular Weight |
367.98 |
IUPAC Name |
N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI Key |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
SMILES |
N=C(NCCCCC1=CC=C(Cl)C=C1)SCCCN2CCCCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OUP-186; OUP186; OUP 186. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)
![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)



